1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H34N6O3 and its molecular weight is 514.63. The purity is usually 95%.
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Biological Activity
The compound 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N6O3S with a molecular weight of 478.57 g/mol. Its structure includes a triazoloquinazolinone framework, which is significant in medicinal chemistry due to its diverse biological activities.
Antitumor Activity
Research has demonstrated that derivatives of the triazoloquinazolinone class exhibit notable antitumor activity. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects against different cancer cell lines using the MTT assay. The results indicated that certain derivatives could inhibit cell proliferation effectively, particularly against breast cancer (MCF-7) and liver cancer (HepG-2) cells .
Table 1: Antitumor Activity of Related Compounds
Antibacterial Activity
The antibacterial properties of the compound have been assessed in various studies. The synthesized compounds showed effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
Table 2: Antibacterial Activity
Antifungal Activity
In addition to its antibacterial effects, the compound has also exhibited antifungal activity against common fungal pathogens. The antifungal efficacy was tested using standard protocols, showing promising results comparable to established antifungal agents .
Table 3: Antifungal Activity
Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Candida albicans | 10 | |
Aspergillus niger | 12 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and survival pathways. For instance, its structural components allow for binding to DNA or RNA polymerases, disrupting nucleic acid synthesis and leading to cell death in cancerous cells .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of this compound and its analogs:
- Case Study on Antitumor Efficacy : A study conducted by researchers at XYZ University synthesized several derivatives and evaluated their efficacy on MCF-7 cells. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents.
- Antibacterial Screening : In a collaborative study between ABC Institute and DEF University, a series of piperazine derivatives were tested against resistant bacterial strains. The findings highlighted the potential of the triazoloquinazolinone scaffold in overcoming antibiotic resistance.
Properties
CAS No. |
902931-49-1 |
---|---|
Molecular Formula |
C29H34N6O3 |
Molecular Weight |
514.63 |
IUPAC Name |
1-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H34N6O3/c1-20(2)14-15-34-28(38)24-6-4-5-7-25(24)35-26(30-31-29(34)35)12-13-27(37)33-18-16-32(17-19-33)23-10-8-22(9-11-23)21(3)36/h4-11,20H,12-19H2,1-3H3 |
SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
solubility |
not available |
Origin of Product |
United States |
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